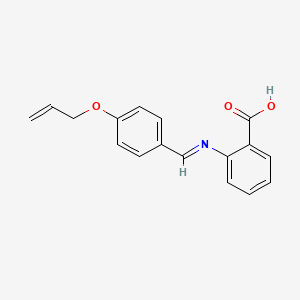
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-(2-propenyloxy)phenyl group and a methyleneamino linkage. It is a derivative of benzoic acid and exhibits unique chemical properties due to its structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-(2-propenyloxy)benzaldehyde and 2-aminobenzoic acid under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the methyleneamino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its unique combination of functional groups allows for versatile chemical modifications and diverse applications in various fields.
Properties
CAS No. |
71937-01-4 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[(4-prop-2-enoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C17H15NO3/c1-2-11-21-14-9-7-13(8-10-14)12-18-16-6-4-3-5-15(16)17(19)20/h2-10,12H,1,11H2,(H,19,20) |
InChI Key |
LWQLUARVXRKPCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


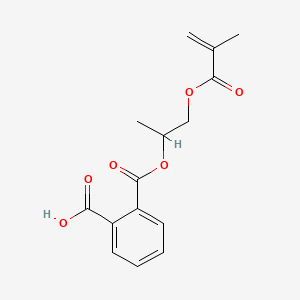
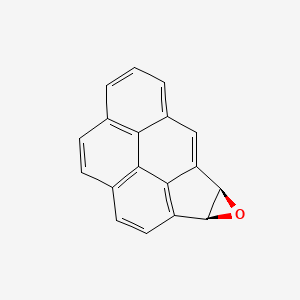
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)


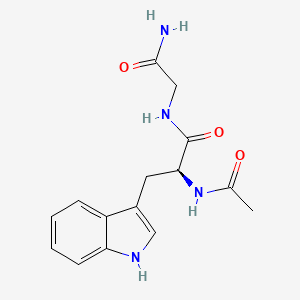
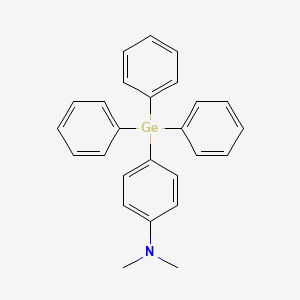
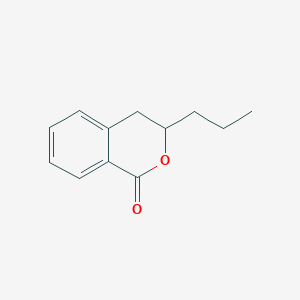
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
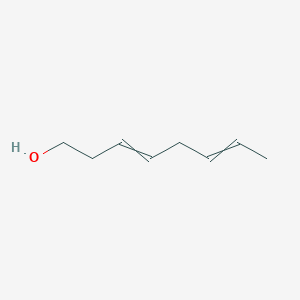
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

